[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an o-tolyl group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine typically involves the use of chiral catalysts or chiral auxiliaries to achieve enantioselectivity. One common method is the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2,2,2-trifluoro-1-(o-tolyl)ethanone with a chiral borane reagent can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a chiral intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The o-tolyl group can contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: A positional isomer with the tolyl group in the para position.
2,2,2-Trifluoro-1-(m-tolyl)ethan-1-amine: A positional isomer with the tolyl group in the meta position.
Uniqueness
(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both trifluoromethyl and o-tolyl groups
Eigenschaften
CAS-Nummer |
929804-91-1 |
---|---|
Molekularformel |
C9H10F3N |
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
(1S)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
HBPCGCQLMHJYHR-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](C(F)(F)F)N |
Kanonische SMILES |
CC1=CC=CC=C1C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.